molecular formula C6H12Cl2N2O B1334984 4-Methyl-1-piperazinecarbonyl chloride hydrochloride CAS No. 55112-42-0

4-Methyl-1-piperazinecarbonyl chloride hydrochloride

Cat. No.: B1334984
CAS No.: 55112-42-0
M. Wt: 199.08 g/mol
InChI Key: WICNYNXYKZNNSN-UHFFFAOYSA-N
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Description

4-Methyl-1-piperazinecarbonyl chloride hydrochloride is an organic compound with the molecular formula C6H12Cl2N2O. It is a white solid used as a chemical reagent, intermediate in pharmaceuticals, and in the synthesis of various fine chemicals .

Mechanism of Action

Mode of Action

It is known that the compound can be used in the synthesis of other compounds , suggesting that it may interact with its targets through covalent bonding or other chemical reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-1-piperazinecarbonyl chloride hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1-piperazinecarbonyl chloride hydrochloride can be synthesized from 1-methylpiperazine by reacting it with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of phosgene requires specialized equipment and safety protocols due to its toxic nature .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-piperazinecarbonyl chloride hydrochloride primarily undergoes substitution reactions. It can react with various nucleophiles to form different derivatives .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Methyl-1-piperazinecarbonyl chloride hydrochloride is used in the synthesis of complex organic molecules. It is a key intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. In medicinal chemistry, it is used to create compounds with potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidinecarbonyl chloride
  • 4-Morpholinecarbonyl chloride
  • N-Methyl-N-phenylcarbamoyl chloride
  • Dimethylcarbamyl chloride

Uniqueness

This structural feature makes it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals .

Properties

IUPAC Name

4-methylpiperazine-1-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O.ClH/c1-8-2-4-9(5-3-8)6(7)10;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICNYNXYKZNNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203633
Record name 4-Methylpiperazine-1-carbonyl chloride monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55112-42-0
Record name 1-Piperazinecarbonyl chloride, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55112-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpiperazine-1-carbonyl chloride monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055112420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylpiperazine-1-carbonyl chloride monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpiperazine-1-carbonyl chloride monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-Chlorocarbonyl-N′-methylpiperazine hydrochloride
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Methyl-1-piperazinecarbonyl chloride hydrochloride in the synthesis of eszopiclone?

A1: this compound acts as a crucial reactant in the synthesis of eszopiclone. The research paper states that eszopiclone is synthesized by reacting 6-(5-chlorine-2-pyridinyl)-5-hydroxide-7-oxy-6,7-dihydrogen-5H-pyrrole[3,4-b]pyrazine with this compound []. This reaction leads to the formation of racemic zopiclone, which is then further processed to obtain the desired enantiomer, eszopiclone.

Q2: Is there any information available on the specific reaction mechanism involving this compound in this synthesis?

A2: Unfortunately, the research paper "Study on Enantioseparation of Eszopiclone" [] focuses primarily on the enantioseparation process of eszopiclone rather than delving into the detailed reaction mechanism of its synthesis. Further research and literature review would be needed to provide a comprehensive understanding of the specific reaction steps and mechanisms involved.

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